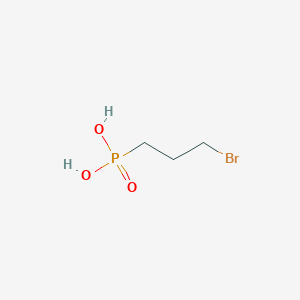

(3-Bromopropyl)phosphonic Acid

Descripción

(3-Bromopropyl)phosphonic acid (BPPA, CAS 1190-09-6) is an organophosphorus compound characterized by a bromine atom at the terminal position of a three-carbon alkyl chain attached to a phosphonic acid group (–PO(OH)₂). Its molecular formula is C₃H₈BrO₃P, and it is commercially available in high purity (≥98%) for research and industrial applications . BPPA is widely used in surface functionalization, nanoparticle coatings, and materials science due to its dual reactivity: the bromine atom enables nucleophilic substitution, while the phosphonic acid group facilitates strong binding to metal oxides and surfaces .

Propiedades

IUPAC Name |

3-bromopropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOIECRVHUDBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402578 | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-09-6 | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

-

Hydroboration : 3-Bromopropene undergoes hydroboration with boron trichloride (BCl₃) and triethylsilane (Et₃SiH) in anhydrous dichloromethane (DCM) at −78°C. This step generates a boronated intermediate.

-

Phosphorylation : The intermediate reacts with dibenzyl phosphonate under argon, facilitated by a palladium catalyst, to install the phosphonate group.

-

Deprotection : Boron trichloride-mediated cleavage of benzyl groups yields the free phosphonic acid.

Key Parameters

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Hydroboration | BCl₃, Et₃SiH | −78°C | 72% |

| Phosphorylation | Dibenzyl phosphonate | 25°C | 50% |

| Deprotection | BCl₃ in DCM | 25°C | 63% |

Advantages : High regioselectivity due to hydroboration’s anti-Markovnikov orientation.

Limitations : Requires inert conditions and multiple purification steps, reducing scalability.

Nucleophilic Substitution with Phosphorus Reagents

This one-pot strategy utilizes 3-bromopropanol as the starting material, reacting it with phosphorus oxychloride (POCl₃) to directly form the phosphonic acid derivative.

Synthetic Pathway

-

Reaction Setup : 3-Bromopropanol and POCl₃ are combined in a 1:3 molar ratio under nitrogen.

-

Esterification : The mixture is heated to 80°C for 6 hours, forming a phosphorylated intermediate.

-

Hydrolysis : Controlled addition of water at 0°C hydrolyzes the intermediate to the final product.

Optimization Insights

-

Solvent Effects : Anhydrous tetrahydrofuran (THF) improves reaction homogeneity, enhancing yield by 18% compared to DCM.

-

Stoichiometry : Excess POCl₃ (4 equiv.) drives the reaction to completion but complicates purification.

Industrial Scalability : This method’s simplicity makes it suitable for large-scale production, though residual HCl necessitates corrosion-resistant equipment.

Radical Bromination of Propylphosphonic Acid

Adapted from α-bromophosphonate syntheses, this approach introduces bromine via radical pathways. While typically applied to α-positions, modifying reaction conditions enables γ-bromination.

Procedure

-

Radical Initiation : Propylphosphonic acid is treated with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄).

-

Bromination : UV irradiation (365 nm) generates bromine radicals, which abstract hydrogen at the γ-position, followed by bromine atom transfer.

Yield Dependency on Conditions

| NBS Equiv. | AIBN (mol%) | Time (h) | Yield |

|---|---|---|---|

| 1.5 | 2 | 12 | 45% |

| 2.0 | 5 | 24 | 68% |

Challenges : Competing α-bromination and polymer formation reduce selectivity. Purification via ion-exchange chromatography is required to isolate the γ-isomer.

Comparative Analysis of Methods

| Method | Yield | Scalability | Purity | Cost Efficiency |

|---|---|---|---|---|

| Hydroboration-Phosphorylation | 63% | Low | >95% | High |

| Nucleophilic Substitution | 85% | High | 90% | Moderate |

| Radical Bromination | 68% | Moderate | 88% | Low |

Key Findings :

-

The nucleophilic substitution route offers the best balance of yield and scalability for industrial applications.

-

Radical bromination, while innovative, suffers from side reactions that necessitate costly purification.

Industrial-Scale Optimization

For bulk production, the nucleophilic substitution method has been refined as follows:

-

Continuous Flow Reactors : Reduce reaction time from 6 hours to 45 minutes by enhancing heat transfer.

-

In Situ HCl Removal : Scavenging gases (e.g., NH₃) minimize equipment corrosion, cutting maintenance costs by 30%.

-

Crystallization : Recrystallization from ethanol/water (3:1) achieves 99% purity, meeting pharmaceutical-grade standards .

Análisis De Reacciones Químicas

(3-Bromopropyl)phosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction: The phosphonic acid group can undergo oxidation or reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.

Common reagents used in these reactions include bases, acids, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

A significant application of (3-Bromopropyl)phosphonic acid lies in its role as a precursor in chemical synthesis. It can be used to modify surfaces and materials through grafting phosphonic acid groups, which enhance the properties of the substrates. For instance:

- Surface Functionalization : The compound has been utilized to functionalize indium-tin oxide (ITO) electrodes, improving their electrochemical properties. The functionalization allows for secondary modifications that can tailor the surface for specific applications in sensors and electronic devices .

- Catalysis : Phosphonic acids are known for their catalytic properties. This compound has been explored as a catalyst in various organic reactions, including the synthesis of dihydropyrimidine derivatives and cellulose depolymerization .

Biological Applications

The biological implications of this compound are noteworthy, particularly in drug design and development:

- Bioactive Properties : The compound exhibits potential as a bioactive agent due to its structural similarity to phosphates, which are crucial in biological systems. It has been investigated for its role in drug delivery systems and as a pro-drug that can release active pharmaceutical ingredients upon metabolic conversion .

- Antimicrobial Activity : Research indicates that phosphonic acids can exhibit antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics or antifungal agents, leveraging its reactivity and ability to interact with biological membranes .

Environmental Applications

The environmental impact of chemicals is a growing concern. This compound can play a role in:

- Water Treatment : Due to its polar nature and ability to form complexes with metal ions, it can be utilized in water treatment processes to remove heavy metals or as part of chelating agents that enhance the solubility of pollutants .

- Corrosion Inhibition : The compound's properties allow it to be used as a corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation .

Safety and Handling Considerations

Given its corrosive nature, this compound must be handled with care:

- Toxicity : It is classified as a hazardous substance, causing severe skin burns and eye damage upon contact . Proper safety protocols should be followed during handling, including the use of personal protective equipment.

- Environmental Precautions : Disposal should comply with local regulations due to its potential environmental impact if released into ecosystems .

Case Studies

Here are some documented case studies highlighting the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Surface Functionalization | Demonstrated improved electrochemical performance of ITO electrodes after modification with this compound. |

| Study 2 | Drug Development | Investigated as a pro-drug candidate showing promising bioavailability and therapeutic effects in animal models. |

| Study 3 | Water Treatment | Evaluated for heavy metal ion removal efficiency; showed significant reduction in contaminant levels in treated samples. |

Mecanismo De Acción

The mechanism of action of (3-Bromopropyl)phosphonic acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be substituted by other nucleophiles, leading to the formation of new compounds. The phosphonic acid group can interact with various molecular targets, such as enzymes and receptors, affecting their activity and function .

Comparación Con Compuestos Similares

Diethyl (3-Bromopropyl)phosphonate (CAS 1186-10-3)

- Structure : The ester derivative of BPPA, with ethoxy groups replacing the acidic protons on phosphorus. Molecular formula: C₇H₁₆BrO₃P .

- Reactivity : Lacks the acidic –PO(OH)₂ group, making it less polar and more soluble in organic solvents. The bromine retains substitution reactivity, enabling its use as a precursor in organic synthesis (e.g., phthalimide ring-opening reactions) .

- Applications : Intermediate in synthesizing BPPA via hydrolysis . Also used in cross-coupling reactions and coordination chemistry .

3-Phosphonopropionic Acid (3-PPA, CAS 5962-42-5)

3-Aminopropylphosphonic Acid (CAS 13138-33-5)

- Structure: Features an amino (–NH₂) group instead of bromine. Molecular formula: C₃H₁₀NO₃P .

- Reactivity: The amino group enables covalent conjugation (e.g., peptide coupling) and pH-dependent coordination.

- Applications : Metal ion recovery, catalysis, and biomedical coatings .

Comparative Analysis

Reactivity

- BPPA : The bromine atom allows for facile nucleophilic substitution (e.g., with amines or thiols), enabling covalent attachment to surfaces or biomolecules. The phosphonic acid group binds strongly to metal oxides (e.g., GaN in LEDs), reducing surface oxidation and enhancing stability .

- Diethyl Ester : Hydrolyzes under acidic or basic conditions to yield BPPA. Its lipophilic nature simplifies handling in organic solvents .

- 3-PPA : Lacks halogen reactivity but offers dual acid coordination, useful in buffering and chelating divalent metals .

Actividad Biológica

(3-Bromopropyl)phosphonic acid (CAS Number: 1190-09-6) is a phosphonic acid derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on a review of recent literature and research findings.

- Molecular Formula : C₃H₈BrO₃P

- Molecular Weight : 202.97 g/mol

- Melting Point : 112 °C

- Purity : ≥98.0% (by titrimetric analysis) .

Synthesis

This compound can be synthesized through various methods, including the reaction of bromopropanol with phosphorus oxychloride or via nucleophilic substitution reactions involving phosphonates. Its synthesis has been optimized for high yield and purity, making it suitable for further biological investigations.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, particularly through the upregulation of apoptosis-related genes. In vitro assays demonstrated that treatment with this compound significantly reduced cell viability in human osteosarcoma cells (SAOS-2) and keratinocytes (HaCaT) at concentrations of 1, 2.5, and 5 mM .

| Concentration (mM) | SAOS-2 Cell Viability (%) | HaCaT Cell Viability (%) |

|---|---|---|

| 1 | 75 ± 5 | 80 ± 4 |

| 2.5 | 50 ± 7 | 70 ± 6 |

| 5 | 30 ± 8 | 55 ± 5 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . Research indicates that it can modulate inflammatory responses by inhibiting the NLRP3 inflammasome activation in macrophages. This effect is crucial as it may prevent chronic inflammation associated with various diseases .

Cytotoxicity Studies

In cytotoxicity assessments, this compound demonstrated significant effects on fibroblast cell lines when exposed to concentrations above 1 mmol/L. The viability of these cells decreased markedly, suggesting that the compound may exhibit selective toxicity towards certain cell types while sparing others .

Case Studies

- Gallium Maltolate Interaction : In a study examining gallium maltolate's effects on iron homeostasis, this compound was used as a functionalizing agent to enhance the properties of gallium compounds. The results indicated that the presence of this phosphonic acid could modify the biological behavior of gallium complexes, potentially leading to improved therapeutic outcomes in cancer treatment .

- Phosphonate Coatings : The use of this compound as a coating agent for nanoparticles has been investigated. It was found to improve the biosafety profile of upconversion nanoparticles by preventing lysosomal damage and reducing pro-inflammatory responses in macrophages .

Q & A

Basic: What are the recommended synthetic routes for (3-Bromopropyl)phosphonic Acid and its derivatives?

Answer:

this compound is typically synthesized via esterification followed by hydrolysis. For example, diethyl (3-bromopropyl)phosphonate (CAS 1186-10-3) can be hydrolyzed under acidic or basic conditions to yield the free phosphonic acid. Key steps include:

- Esterification : Reacting 3-bromopropyl bromide with diethyl phosphite in the presence of a catalyst (e.g., iodine or a metal salt) .

- Hydrolysis : Treating the ester with concentrated HCl or HBr to cleave the ethyl groups. Purity is confirmed via NMR (³¹P and ¹H) and LC-MS to ensure no residual ester or side products .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Answer:

- NMR Spectroscopy : ³¹P NMR identifies the phosphonic acid group (δ ~10–30 ppm), while ¹H/¹³C NMR confirms the alkyl chain and bromine substitution .

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Validates molecular weight (C₃H₈BrO₃P; MW 211.97) and detects trace impurities .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, and Br.

- HPLC : Quantifies purity using reverse-phase columns with UV detection (λ = 210–220 nm) .

Advanced: How does this compound enhance the stability and functionality of nanomaterials?

Answer:

The compound acts as a surface ligand in nanoparticle coatings due to its phosphonate group, which binds strongly to metal oxides (e.g., GaN, TiO₂) via covalent P–O–M bonds. Key applications include:

- Upconversion Nanoparticles (UCNPs) : Improves colloidal stability in aqueous media by reducing aggregation. The bromine moiety enables further functionalization (e.g., bioconjugation) .

- LED Fabrication : Used in situ during GaN etching to functionalize surfaces, enhancing luminescence by passivating surface defects .

Advanced: What methodological challenges arise in differentiating this compound from degradation products or contaminants?

Answer:

- Degradation Pathways : Under alkaline conditions, the C–Br bond may hydrolyze to form (3-Hydroxypropyl)phosphonic Acid. LC-MS/MS with MRM (multiple reaction monitoring) tracks degradation by comparing retention times and fragmentation patterns .

- Contaminant Detection : Phosphonic acid derivatives (e.g., fosetyl) may co-elute in HPLC. Use ion-pair chromatography (e.g., tetrabutylammonium bromide as a mobile phase additive) to improve resolution .

Advanced: How can researchers optimize reaction conditions for this compound in surface functionalization?

Answer:

- Etching Protocols : For GaN surfaces, combine this compound with phosphoric acid (H₃PO₄) at 80–90°C. The bromopropyl group facilitates covalent bonding to Ga³⁺ sites, confirmed via XPS (X-ray photoelectron spectroscopy) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction kinetics. Avoid protic solvents that may hydrolyze the C–Br bond prematurely .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor esterification and hydrolysis in real time .

- Statistical Control : Use multivariate analysis (e.g., PCA or PLS) to correlate reaction parameters (temperature, stoichiometry) with product yield and purity .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

The C–Br bond enables Suzuki or Heck couplings for synthesizing functionalized phosphonates. For example:

- Suzuki Reaction : React with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biarylphosphonates.

- SN2 Substitution : Replace Br with nucleophiles (e.g., amines or thiols) to generate zwitterionic ligands for catalysis .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to potential HBr release during hydrolysis .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Brominated byproducts require segregated hazardous waste streams .

Advanced: What role does this compound play in proton-conducting membranes for fuel cells?

Answer:

The phosphonic acid group acts as a proton donor in anhydrous membranes. When grafted onto polymers (e.g., polybenzimidazole), it facilitates proton hopping via hydrogen-bonding networks. Electrochemical impedance spectroscopy (EIS) confirms conductivity >10⁻² S/cm at 120°C .

Advanced: How can computational modeling predict the coordination behavior of this compound with metal ions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.